2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a bromothiophene moiety, an imidazolidinone ring, and a methylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized by brominating thiophene using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be formed by reacting an appropriate diamine with phosgene or a phosgene equivalent under controlled conditions.
Coupling Reactions: The bromothiophene intermediate is then coupled with the imidazolidinone ring through a condensation reaction, often facilitated by a base such as triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bromothiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions to form a more saturated ring system.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of a saturated imidazolidinone ring.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties would be of primary interest, potentially involving interactions with other molecules in a semiconductor matrix.
Comparison with Similar Compounds
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Used in the synthesis of polymer semiconductors.
(4-Bromothiophen-2-yl)methanol: A simpler bromothiophene derivative used in various chemical syntheses.
Uniqueness
2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its combination of a bromothiophene moiety, an imidazolidinone ring, and a methylphenylacetamide group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H14BrN3O3S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O3S/c1-10-2-4-12(5-3-10)19-15(22)8-21-16(23)14(20-17(21)24)7-13-6-11(18)9-25-13/h2-7,9H,8H2,1H3,(H,19,22)(H,20,24)/b14-7+ |
InChI Key |
ZLVIVCBGBUNKBO-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CS3)Br)NC2=O |
Origin of Product |
United States |
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